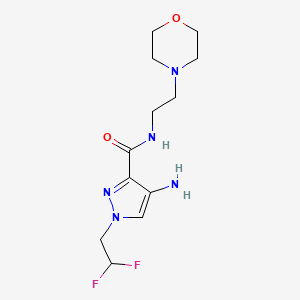![molecular formula C20H18F2N6O3 B2867035 benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040676-83-2](/img/structure/B2867035.png)
benzo[d][1,3]dioxol-5-yl(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a 1H-tetrazol-5-yl group, which is a common feature in many pharmaceuticals due to its bioisosteric properties.
Chemical Reactions Analysis
Again, without specific information, it’s hard to provide an accurate analysis of the chemical reactions this compound might undergo .Scientific Research Applications
Antimicrobial Chemotypes
The scaffold benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been identified as a new anti-mycobacterial chemotype. Structurally diverse benzo[d]thiazole-2-carboxamides were prepared and assessed for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Several compounds showed potential anti-mycobacterial activity with low minimum inhibitory concentrations (MICs), indicating the promise of this scaffold in developing new anti-tuberculosis agents. This highlights the potential for related compounds to be investigated for antimicrobial applications (Pancholia et al., 2016).
Cannabinoid Receptor Antagonists
Compounds with piperazin-1-yl)methanone groups have been studied for their interaction with cannabinoid receptors. For instance, SR141716A is an inverse agonist at the human cannabinoid CB1 receptor, suggesting that similar compounds might exhibit activity at cannabinoid receptors and could be explored for potential therapeutic applications in conditions where modulation of the endocannabinoid system is beneficial (Landsman et al., 1997).
Antimicrobial and Antifungal Activities
Another study focused on the synthesis and in vitro antimicrobial activity screening of pyridine derivatives, including compounds with piperazin-1-yl)methanone scaffolds. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, suggesting the potential for the development of new antimicrobial agents (Patel et al., 2011).
Antiproliferative Activity
The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and evaluated for antiproliferative activity, demonstrating the utility of this chemical framework in the development of cancer therapeutics. The structure-activity relationship studies could provide insights into designing more effective anticancer agents (Prasad et al., 2018).
Photopolymerization Initiators
Benzophenone derivatives, such as benzophenone-di-1,3-dioxane, have been explored as novel initiators for free radical photopolymerization, indicating potential applications in material science and engineering (Kemin et al., 2011).
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities .
Mode of Action
It’s worth noting that many indole-based compounds, which share structural similarities with our compound of interest, have been found to interact with microtubules and their component protein, tubulin . These interactions can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that the compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O3/c21-15-3-2-14(10-16(15)22)28-19(23-24-25-28)11-26-5-7-27(8-6-26)20(29)13-1-4-17-18(9-13)31-12-30-17/h1-4,9-10H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLUIRFBUFKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
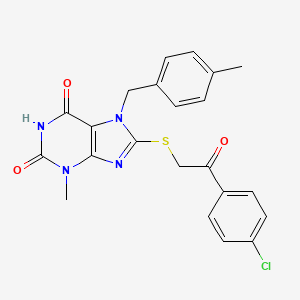
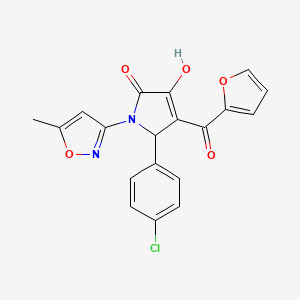
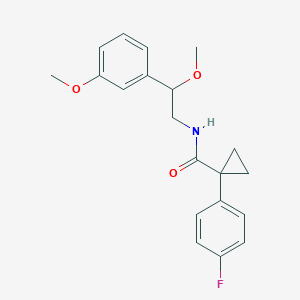

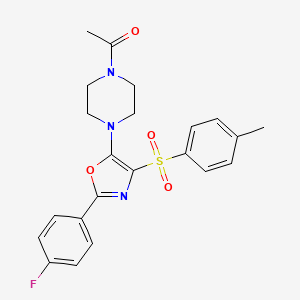
![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)
![2-chloro-6-fluoro-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)
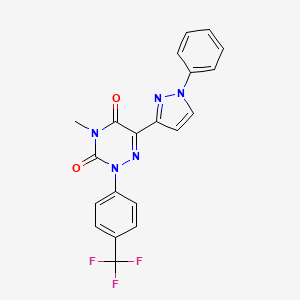

![N-(2-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2866969.png)

